Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C11H10ClNO2S and a molecular weight of 255.72 g/mol . This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate typically involves the reaction of 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzo[b]thiophene-2-carboxylate
- Methyl 5-chloro-3-chlorosulfonyl-thiophene-2-carboxylate
- Methyl 3-aminobenzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10ClNO2S |
---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
methyl 5-chloro-3-(methylamino)-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H10ClNO2S/c1-13-9-7-5-6(12)3-4-8(7)16-10(9)11(14)15-2/h3-5,13H,1-2H3 |
InChI Key |
PLEILBKZHHPJGW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(SC2=C1C=C(C=C2)Cl)C(=O)OC |
Origin of Product |
United States |
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